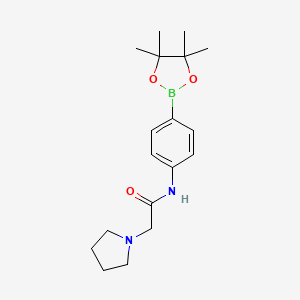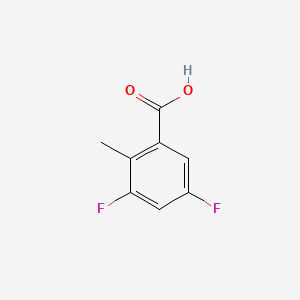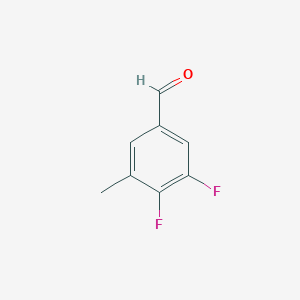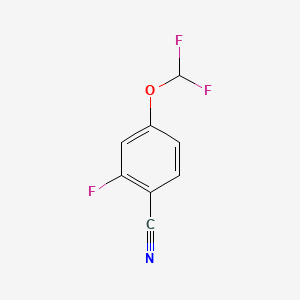
4-Fluoro-3-(methoxymethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Fluoro-3-(methoxymethyl)phenylboronic acid” is a chemical compound with the CAS Number: 337536-19-3 . It has a molecular weight of 183.97 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-Fluoro-3-(methoxymethyl)phenylboronic acid” is 1S/C8H10BFO3/c1-13-5-6-4-7 (9 (11)12)2-3-8 (6)10/h2-4,11-12H,5H2,1H3 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-Fluoro-3-(methoxymethyl)phenylboronic acid” is a solid compound . It has a molecular weight of 183.97 .
Applications De Recherche Scientifique
Hybrid Nanomaterials Characterization
4-Fluoro-3-(methoxymethyl)phenylboronic acid has been utilized in the characterization of hybrid nanomaterials. It was used in the synthesis of chiral 1,1′-bis-2-naphthol (BINOL) derivatives, which were then immobilized onto carbon nanotubes. This approach helped to better quantify organic materials in hybrid structures and maintained the chemical and electronic integrity of the chiral BINOL ligand after immobilization (Monteiro et al., 2015).
Enzyme-free Glucose Sensing
In the field of glucose sensing, a study synthesized a monomer incorporating 4-Fluoro-3-(methoxymethyl)phenylboronic acid for enzyme-free glucose sensing at physiological conditions. This development aimed to enhance the effectiveness and reliability of glucose monitoring systems (Bao et al., 2021).
Supramolecular Assemblies
The compound has been studied in the context of supramolecular assemblies. Phenylboronic and 4-methoxyphenylboronic acids, including derivatives like 4-Fluoro-3-(methoxymethyl)phenylboronic acid, have been observed to form specific assemblies due to hydrogen bonding interactions, contributing to the understanding of molecular assembly and design (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Mechanism
This compound has also been part of studies exploring fluorescence quenching mechanisms. The quenching of fluorescence in certain boronic acid derivatives, including 4-fluoro variants, was examined to understand their interactions and reactions with other substances, contributing to the broader field of fluorescence-based chemical analysis (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis of Fluorinated Heterocyclic Compounds
The compound has been applied in the synthesis of fluorinated heterocyclic compounds. It was used as a building block in the efficient synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, illustrating its versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).
Advanced Applications in Oncology
In the field of oncology, derivatives of phenylboronic acid, including fluoro-substituted variants, have shown promising results as potential anticancer agents. Specifically, their influence on cell cycle progression and apoptosis induction in cancer cells has been a subject of research, highlighting their potential in experimental oncology (Psurski et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids typically undergo transmetalation with a palladium catalyst .
Biochemical Pathways
Boronic acids are often used in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways .
Propriétés
IUPAC Name |
[4-fluoro-3-(methoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,11-12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMSGBDXRJPKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)
![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)








